

A Comparative NMR Spectral Analysis of Ethyl 2-bromopropionate and its d3 Analog

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Compound of Interest

Compound Name: Ethyl 2-bromopropionate-d3

Cat. No.: B15141156

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This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-bromopropionate and its deuterated analog, Ethyl 2-bromo-d3-propionate. This analysis is crucial for researchers in drug development and organic synthesis, where isotopic labeling is a common technique for mechanistic studies and metabolic tracking.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following table summarizes the experimental ¹H and predicted ¹³C NMR chemical shifts for Ethyl 2-bromopropionate, alongside the predicted shifts for its d3 analog. The predictions for the deuterated compound are based on the known isotope effects of deuterium, which typically cause a small upfield shift (lower ppm value) for the directly attached carbon and any coupled protons.

Compound	Assignment	¹ H NMR (ppm)	¹³ C NMR (ppm)
Ethyl 2-bromopropionate	CH ₃ CHBr	1.84 (d)	21.5
CH ₃ CH ₂ O	1.32 (t)	14.0	
CH ₃ CH ₂ O	4.25 (q)	62.0	
CH ₃ CHBr	4.38 (q)	40.0	
C=O	-	170.0	
Ethyl 2-bromo-d ₃ -propionate	CD ₃ CHBr	-	~21.0 (m)
CH ₃ CH ₂ O	1.32 (t)	14.0	
CH ₃ CH ₂ O	4.25 (q)	62.0	
CD ₃ CHBr	4.37 (septet)	~39.8	
C=O	-	170.0	

d - doublet, t - triplet, q - quartet, m - multiplet, septet - septet

Experimental Protocols

NMR Sample Preparation:

- Approximately 10-20 mg of the analyte (Ethyl 2-bromopropionate or its d₃ analog) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- The solution was transferred to a 5 mm NMR tube.
- The sample was vortexed to ensure homogeneity.

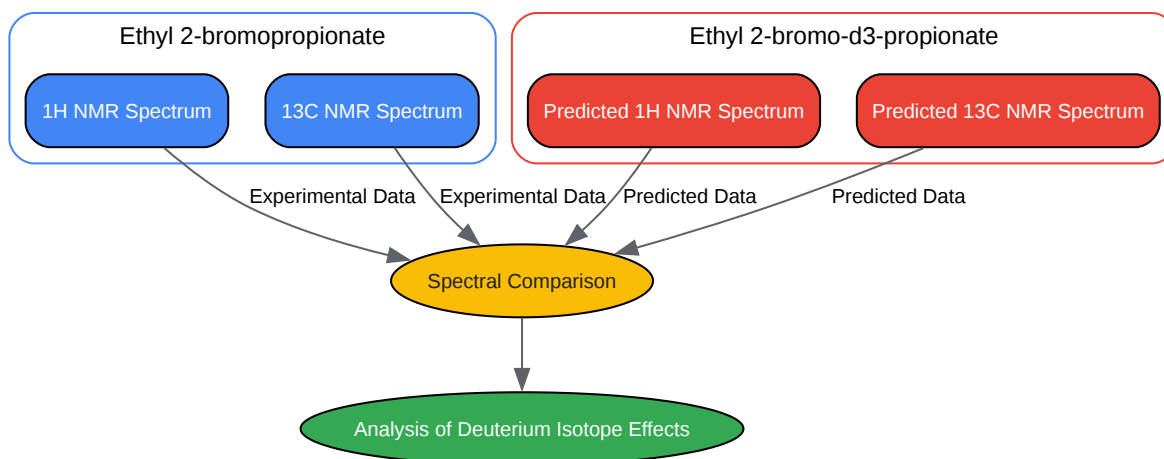
NMR Data Acquisition:

- Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer.
- ¹H NMR:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: -10 to 220 ppm
- Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Visualization of Spectral Comparison Logic

The following diagram illustrates the logical workflow for comparing the NMR spectra of Ethyl 2-bromopropionate and its d₃ analog.



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Caption: Workflow for NMR spectral comparison.

Analysis of Deuterium Isotope Effects:

The primary differences in the NMR spectra arise from the substitution of the methyl protons with deuterium in the d3 analog.

- **¹H NMR:** The doublet corresponding to the CH₃ protons at ~1.84 ppm in the unlabeled compound is absent in the d₃ analog. The quartet of the adjacent methine proton (CHBr) at ~4.38 ppm simplifies to a septet in the deuterated compound due to coupling with the three deuterium atoms (spin I=1), and experiences a slight upfield shift. The signals for the ethyl ester group remain unchanged.
- **¹³C NMR:** The carbon signal of the deuterated methyl group (CD₃) is expected to appear as a multiplet due to C-D coupling and be shifted slightly upfield compared to the unlabeled compound. The adjacent methine carbon (CHBr) will also experience a small upfield shift. The chemical shifts of the ethyl ester carbons are not significantly affected.
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